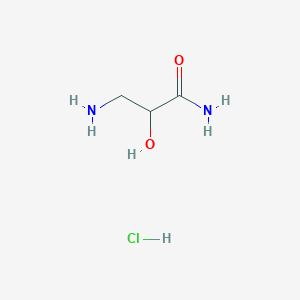

3-Amino-2-hydroxypropanamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-2-hydroxypropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2.ClH/c4-1-2(6)3(5)7;/h2,6H,1,4H2,(H2,5,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAQBMFBOGREAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Preparation Methodologies for 3 Amino 2 Hydroxypropanamide Hydrochloride

Established Synthetic Routes to 3-Amino-2-hydroxypropanamide (B13316589) Hydrochloride

Traditional methods for preparing 3-Amino-2-hydroxypropanamide hydrochloride rely on foundational organic reactions. These routes are well-documented and provide reliable access to the target compound.

The most straightforward method for preparing the hydrochloride salt is through the direct acid-base reaction of 3-Amino-2-hydroxypropanamide with hydrochloric acid (HCl). In this process, the free base form of the compound, which contains a primary amino group (-NH₂), acts as a Lewis base. The nitrogen atom's lone pair of electrons accepts a proton (H⁺) from hydrochloric acid.

The reaction is typically carried out by dissolving the 3-Amino-2-hydroxypropanamide free base in a suitable solvent, such as ethanol, methanol, or isopropanol. An aqueous or gaseous solution of hydrochloric acid is then added, often stoichiometrically. The protonation of the amino group forms the corresponding ammonium (B1175870) chloride salt, which is generally less soluble in organic solvents and precipitates out of the solution, allowing for isolation by filtration. This method is highly efficient and typically results in a high yield of the desired salt.

A common strategy for synthesizing chiral amides involves starting from naturally occurring amino acids. L-Serine, or (S)-2-amino-3-hydroxypropanoic acid, serves as a valuable chiral precursor for the synthesis of its corresponding amide, L-Serinamide ((S)-2-amino-3-hydroxypropanamide), an isomer of the target compound. This multi-step process illustrates key synthetic transformations applicable in this area of chemistry.

The synthesis typically begins with the protection of the α-amino group of L-Serine to prevent its participation in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is commonly used for this purpose. The protected L-Serine is then coupled with an ammonia (B1221849) source to form the amide bond. This requires activation of the carboxylic acid, which can be achieved using various coupling reagents. After the amide is formed, the protecting group is removed under acidic conditions, which concurrently leads to the formation of the hydrochloride salt.

Typical Reaction Sequence:

N-Protection: L-Serine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to yield N-Boc-L-Serine.

Amide Formation: The carboxylic acid of N-Boc-L-Serine is activated and then reacted with ammonia to form N-Boc-L-Serinamide.

Deprotection and Salt Formation: The N-Boc group is removed using a strong acid, such as hydrochloric acid in dioxane or methanol, to yield L-Serinamide hydrochloride.

Modern and Advanced Synthetic Approaches

Contemporary synthetic chemistry offers a sophisticated toolkit of reagents and strategies that provide greater control over reaction outcomes, often leading to higher yields and purity. These methods are centered around the efficient formation of the amide bond and the strategic use of protecting groups.

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxyl group. Modern synthesis employs a wide array of coupling reagents to facilitate this transformation efficiently and under mild conditions, minimizing side reactions and racemization. nih.gov

Commonly used coupling reagents include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com Additives like 1-Hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to suppress side reactions and reduce the loss of stereochemical integrity. luxembourg-bio.com

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues are powerful activators.

Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent known for fast reaction times and low rates of racemization, particularly when used with bases like N,N-Diisopropylethylamine (DIPEA). nih.govpeptide.com

Organophosphorus Reagents: Propylphosphonic Anhydride (B1165640) (T3P) is a versatile and environmentally benign coupling reagent that promotes amide bond formation by converting the carboxylic acid into a mixed anhydride.

These reagents offer distinct advantages in terms of reactivity, solubility of byproducts, and compatibility with various functional groups.

| Reagent | Abbreviation | Byproduct Characteristics | Key Advantages |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea (B33335) | Easy removal of byproduct through aqueous workup. peptide.com |

| Dicyclohexylcarbodiimide | DCC | Insoluble dicyclohexylurea (DCU) | Byproduct is easily removed by filtration. luxembourg-bio.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Water-soluble | High efficiency, fast reaction rates, low racemization. peptide.com |

| Propylphosphonic Anhydride | T3P | Water-soluble phosphoric acids | Low toxicity, stable, and suitable for large-scale synthesis. |

| 1-Hydroxybenzotriazole | HOBt | Used as an additive | Suppresses side reactions and minimizes racemization when used with carbodiimides. luxembourg-bio.com |

Protecting groups are essential in multi-step synthesis to mask reactive functional groups and ensure that reactions occur at the desired position. masterorganicchemistry.com For syntheses starting from amino acids, the protection of the amino group is a critical first step. highfine.com

N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups. total-synthesis.com It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic or neutral conditions. The Boc group is valued for its stability under a wide range of non-acidic conditions, including basic hydrolysis and catalytic hydrogenation, making it compatible with many subsequent reaction steps. total-synthesis.com

Cbz Protecting Group: The benzyloxycarbonyl (Cbz or Z) group is another widely used protecting group for amines. total-synthesis.com It is installed using benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a mild base. total-synthesis.com The Cbz group is stable to acidic conditions but can be readily removed by catalytic hydrogenation, which cleaves the benzyl C-O bond. masterorganicchemistry.comtotal-synthesis.com This orthogonality with the acid-labile Boc group allows for selective deprotection strategies in complex molecules. total-synthesis.com

| Protecting Group | Abbreviation | Common Reagent for Introduction | Stability | Primary Deprotection Method |

|---|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Stable to base, nucleophiles, and hydrogenation. total-synthesis.com | Strong acids (e.g., TFA, HCl). total-synthesis.comfishersci.co.uk |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Stable to mildly acidic and basic conditions. | Catalytic hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.comtotal-synthesis.com |

The final step in many synthetic sequences is the removal of protecting groups to unveil the final molecule. The choice of deprotection method must be compatible with the functional groups present in the molecule.

For the N-Boc group, deprotection is most commonly achieved through acidic hydrolysis. fishersci.co.uk Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent (e.g., dichloromethane, dioxane, or methanol) efficiently cleaves the tert-butyl carbamate (B1207046). fishersci.co.ukresearchgate.net The mechanism involves protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation, which is typically trapped by a nucleophile or eliminated as isobutene. total-synthesis.com When HCl is used as the acid, this step conveniently combines deprotection with the formation of the final hydrochloride salt in a single operation. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical step towards sustainable chemical manufacturing. Key areas of development include the use of water as a solvent and the employment of catalytic systems that enhance reaction efficiency and reduce environmental impact.

Aqueous Media: The use of water as a reaction solvent is a cornerstone of green chemistry, offering a safe, non-toxic, and abundant alternative to volatile organic solvents. While specific research on the direct synthesis of this compound in aqueous media is not extensively documented, related syntheses of its precursor, 3-amino-2-hydroxypropanoic acid (isoserine), have been explored in aqueous environments. For instance, the synthesis of (S)-isoserine has been achieved starting from L-asparagine in aqueous acetic acid. tandfonline.com This approach highlights the potential for utilizing water-based systems in the initial steps of the synthesis of the target molecule. The challenge remains in the subsequent amidation step to form the propanamide, a reaction that traditionally often employs organic solvents. Future research is anticipated to focus on adapting this crucial step to an aqueous environment, possibly through the use of specialized catalysts or biocatalytic methods.

Catalyst Utilization: Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher atom economy, lower energy requirements, and reduced waste generation. In the context of synthesizing this compound, catalytic methods can be envisioned for several key transformations.

One potential green route to the precursor, dl-isoserine, involves the reaction of glyoxylic acid with nitromethane, followed by catalytic hydrogenolysis. researchgate.net This method, while not fully aqueous, utilizes a catalytic reduction step which is generally considered a greener alternative to stoichiometric reducing agents.

Furthermore, the broader field of amino alcohol synthesis has seen significant advances in green catalytic methods. These include biocatalytic approaches that employ enzymes to achieve high selectivity and efficiency under mild, aqueous conditions. While direct enzymatic synthesis of 3-Amino-2-hydroxypropanamide has not been detailed, the enzymatic synthesis of other chiral amino alcohols is well-established and provides a strong precedent for future research in this area. The development of specific enzymes, such as amidases or lipases, could enable the direct and stereoselective amidation of isoserine or its esters in aqueous media, thereby constituting a significant breakthrough in the green synthesis of this compound.

The table below summarizes potential green synthetic approaches for the precursor, isoserine, which could be adapted for the synthesis of this compound.

| Precursor | Starting Materials | Reaction Type | Solvent | Catalyst | Green Chemistry Principle |

| (S)-Isoserine | L-Asparagine, Sodium Nitrite | Deamination | Aqueous Acetic Acid | - | Use of aqueous media, potentially renewable feedstock. |

| dl-Isoserine | Glyoxylic Acid, Nitromethane | Nitroaldol Reaction & Hydrogenolysis | Not specified | Pd/C (for hydrogenolysis) | Use of catalytic reduction. |

Further research is essential to develop a fully green synthetic pathway for this compound. This will likely involve a multidisciplinary approach, combining aqueous reaction media with highly efficient and selective catalytic systems, including promising biocatalytic routes. The successful implementation of these principles will not only lead to a more sustainable production process but also contribute to the broader goals of green chemistry in the pharmaceutical and chemical industries.

Chemical Reactivity and Mechanistic Transformations of 3 Amino 2 Hydroxypropanamide Hydrochloride

Nucleophilic Reactions of the Amino Group

The primary amino group in 3-amino-2-hydroxypropanamide (B13316589) is a potent nucleophile, readily participating in reactions that form new carbon-nitrogen or acyl-nitrogen bonds. However, in its hydrochloride salt form, the amine is protonated as an ammonium (B1175870) ion, which deactivates its nucleophilicity. Therefore, reactions involving the amino group typically require the addition of a base to liberate the free amine.

N-alkylation of the amino group introduces alkyl substituents, yielding secondary or tertiary amines. This transformation is fundamental in the synthesis of various derivatives. The challenge often lies in controlling the degree of alkylation, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation.

Several strategies can be employed for the N-alkylation of amino alcohols and related structures:

Direct Alkylation with Alkyl Halides: This is a common method where the free amine displaces a halide from an alkyl halide (e.g., alkyl iodide or bromide). The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed. The selectivity for mono-alkylation can be poor, often resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.

Catalytic N-Alkylation with Alcohols: A more atom-economical and environmentally benign approach involves the direct N-alkylation using alcohols, which produces water as the only byproduct. nih.gov This "borrowing hydrogen" methodology often utilizes transition metal catalysts, such as those based on ruthenium or iridium. nih.govcore.ac.uk The mechanism involves the temporary oxidation of the alcohol to an aldehyde, reductive amination with the amine, and regeneration of the catalyst.

Chelation-Controlled Alkylation: For 1,3-amino alcohols, a selective mono-N-alkylation can be achieved by forming a stable chelate with an agent like 9-borabicyclononane (B1260311) (9-BBN). organic-chemistry.org This approach protects the amine and allows for controlled deprotonation and subsequent reaction with an alkyl halide, yielding the mono-alkylated product with high selectivity after mild acidic workup. organic-chemistry.org

| N-Alkylation Method | Reagents | Key Features | Potential Products |

| Direct Alkylation | Alkyl Halide, Base | Simple procedure, risk of over-alkylation. | Mono- and di-alkylated amines |

| Catalytic Alkylation | Alcohol, Ruthenium Catalyst | Atom-economical, water is the only byproduct. nih.gov | Mono- or di-alkylated amines core.ac.uk |

| Chelation-Controlled | 9-BBN, Base, Alkyl Halide | High selectivity for mono-alkylation. organic-chemistry.org | Mono-alkylated amines |

N-acylation involves the reaction of the amino group with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an amide bond. This is one of the most important reactions in peptide synthesis and medicinal chemistry.

The formation of the new amide bond is typically facilitated by a coupling agent to activate the carboxylic acid. Common coupling reagents are carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to increase efficiency and suppress side reactions like racemization. researchgate.net Phosphonium salt reagents such as O-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-Benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) are also highly effective. researchgate.net

The general mechanism for carbodiimide-mediated N-acylation involves:

Activation of the carboxylic acid's carbonyl group by the coupling agent to form a highly reactive O-acylisourea intermediate.

Nucleophilic attack by the primary amino group of 3-amino-2-hydroxypropanamide on the activated carbonyl carbon.

Formation of a tetrahedral intermediate which then collapses to form the new amide bond and a urea (B33335) byproduct.

| Coupling Reagent System | Description | Common Byproducts |

| EDC/HOBt | Carbodiimide activator with a benzotriazole (B28993) additive to prevent racemization and improve yield. researchgate.net | Substituted urea, water |

| BOP/PyBOP | Phosphonium salt-based reagents that form active esters, known for high efficiency. researchgate.net | Hexamethylphosphoramide (HMPA) or related compounds |

| Acyl Halides/Anhydrides | Highly reactive acylating agents, often used with a base to scavenge the acid byproduct. | Hydrogen halide or carboxylic acid |

Hydroxyl Group Functionalization Reactions

The secondary hydroxyl group on the chiral center of the molecule is less nucleophilic than the amino group. Functionalization of the hydroxyl group therefore requires conditions that either protect or deactivate the amine. The protonation of the amine in the hydrochloride salt form provides a convenient way to achieve this selectivity.

Esterification (O-Acylation): The hydroxyl group can be acylated to form an ester. To achieve chemoselectivity, the reaction is often carried out under acidic conditions. nih.gov In a strong acid medium, such as trifluoroacetic acid (CF₃COOH), the amino group is fully protonated and non-nucleophilic. nih.gov This allows the hydroxyl group to react selectively with an acylating agent, such as an acyl chloride or anhydride (B1165640), to yield the corresponding O-acyl derivative. nih.gov

Etherification: The formation of an ether linkage at the hydroxyl group can be achieved via a Williamson-type synthesis. This would involve deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For this to be successful, the more nucleophilic amino group must first be protected, for instance, by a carbamate (B1207046) (e.g., Boc) or an amide protecting group.

The secondary alcohol functional group can be oxidized to a ketone. This transformation would yield 3-amino-2-oxopropanamide. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and the presence of other sensitive functional groups.

Mild oxidizing agents are generally preferred to avoid over-oxidation or side reactions with the amino and amide groups. Suitable reagents include:

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and efficient oxidation of primary and secondary alcohols.

Parikh-Doering Oxidation: Uses the sulfur trioxide pyridine (B92270) complex as the oxidizing agent in the presence of DMSO and a base.

The product of this reaction, an α-keto amide, is a valuable synthetic intermediate. Related structures like 2-amino-3-chloro-N-hydroxypropanamide are known to undergo oxidation to form oxo derivatives.

Amide Moiety Transformations

Amide bonds are the most stable of the carboxylic acid derivatives, making their transformation challenging. masterorganicchemistry.com The most common reaction of the amide moiety in 3-amino-2-hydroxypropanamide is hydrolysis.

Amide Hydrolysis: This reaction cleaves the amide bond to yield a carboxylic acid and ammonia (B1221849) (or an amine). The process requires harsh conditions, typically involving heating with strong aqueous acid or base for an extended period. masterorganicchemistry.comallen.in

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing aqueous HCl or H₂SO₄), the carbonyl oxygen of the amide is first protonated. youtube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.com A series of proton transfers follows, ultimately leading to the expulsion of the nitrogen atom as a protonated amine (ammonium ion). youtube.com The reaction is effectively irreversible because the resulting ammonium ion is not nucleophilic and cannot re-form the amide bond. youtube.com The final products are 3-amino-2-hydroxypropanoic acid and an ammonium salt.

Base-Promoted Hydrolysis (Saponification): This involves heating the amide with a strong base like sodium hydroxide (B78521). The hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then collapses to eject an amide anion (⁻NH₂), a very strong base. The amide anion immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion. An acidic workup is required to protonate the resulting carboxylate salt to obtain the final carboxylic acid product.

Hydrolysis under Acidic Conditions

Under acidic conditions, the amide functional group of 3-Amino-2-hydroxypropanamide hydrochloride is susceptible to hydrolysis. This reaction is catalyzed by the presence of hydronium ions (H₃O⁺) and typically requires elevated temperatures to proceed at a significant rate.

The generally accepted mechanism for acid-catalyzed amide hydrolysis involves the following key steps:

Protonation of the carbonyl oxygen: The carbonyl oxygen of the amide is more basic than the nitrogen atom, and it readily accepts a proton from the acidic medium. This protonation increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This step results in the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide group, making the amino group a better leaving group (as ammonia or a primary amine).

Elimination of the leaving group: The tetrahedral intermediate collapses, expelling the protonated amino group (ammonia) and reforming the carbonyl group of what is now a carboxylic acid.

Deprotonation: The protonated carbonyl group of the carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.

For this compound, this process would yield 3-amino-2-hydroxypropanoic acid and ammonium chloride. The reaction is essentially the reverse of a peptide bond formation.

| Parameter | Condition | Product(s) |

| Reagent | Dilute aqueous acid (e.g., HCl, H₂SO₄) | 3-Amino-2-hydroxypropanoic acid, Ammonium chloride |

| Temperature | Elevated (e.g., reflux) | |

| Mechanism | Acid-catalyzed nucleophilic acyl substitution |

Hydrolysis under Basic Conditions

In the presence of a strong base, such as sodium hydroxide, this compound will also undergo hydrolysis. This reaction, known as saponification for esters, proceeds through a different mechanism than its acid-catalyzed counterpart.

The mechanism for base-catalyzed amide hydrolysis is as follows:

Nucleophilic attack by hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the leaving group: The tetrahedral intermediate collapses, and the amide ion (⁻NH₂) is expelled as the leaving group. This is generally the rate-determining step as the amide ion is a poor leaving group.

Acid-base reaction: The expelled amide ion is a very strong base and will immediately deprotonate the newly formed carboxylic acid. This acid-base reaction is irreversible and drives the hydrolysis to completion.

Protonation upon workup: To obtain the neutral carboxylic acid, an acidic workup is required to protonate the carboxylate salt.

In the case of this compound, the initial proton on the amino group would be neutralized by the base. The subsequent hydrolysis would yield the sodium salt of 3-amino-2-hydroxypropanoic acid and ammonia.

| Parameter | Condition | Product(s) |

| Reagent | Aqueous strong base (e.g., NaOH, KOH) | Sodium 3-amino-2-hydroxypropanoate, Ammonia |

| Temperature | Elevated (e.g., reflux) | |

| Mechanism | Base-catalyzed nucleophilic acyl substitution |

Enzyme-Catalyzed Reactions and Biochemical Fate

The biochemical fate of this compound is likely influenced by enzymes that recognize and process amino acids and their derivatives. The presence of the α-hydroxy group and the amide function may confer specificity for certain enzymatic pathways.

Decarboxylation Processes

Decarboxylation is a common enzymatic reaction in biological systems, often catalyzed by decarboxylase enzymes that typically require pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. youtube.com These enzymes facilitate the removal of a carboxyl group as carbon dioxide.

While 3-Amino-2-hydroxypropanamide itself does not possess a carboxyl group, its hydrolysis product, 3-amino-2-hydroxypropanoic acid, does. This α-amino acid analogue could potentially be a substrate for a decarboxylase. The general mechanism for PLP-dependent decarboxylation involves the formation of a Schiff base between the amino acid and PLP, which stabilizes the negative charge that develops on the α-carbon upon CO₂ departure.

If 3-amino-2-hydroxypropanoic acid were to undergo decarboxylation, the resulting product would be 1-amino-2-propanol. The specificity of amino acid decarboxylases varies, and it is plausible that an enzyme exists that could accommodate the hydroxyl group at the α-position.

| Enzyme Class | Cofactor | Potential Substrate | Potential Product |

| Amino acid decarboxylase | Pyridoxal phosphate (PLP) | 3-Amino-2-hydroxypropanoic acid | 1-Amino-2-propanol, Carbon dioxide |

Deamination Processes

Deamination, the removal of an amino group, is another critical process in amino acid catabolism. This can occur through several mechanisms, including oxidative deamination catalyzed by oxidases and non-oxidative deamination.

Transamination is a common deamination pathway where the amino group of an amino acid is transferred to an α-keto acid, typically α-ketoglutarate, to form a new amino acid (glutamate) and a new α-keto acid. libretexts.org This reaction is also catalyzed by PLP-dependent enzymes called aminotransferases or transaminases.

Should 3-amino-2-hydroxypropanoic acid (the hydrolysis product) undergo transamination, the amino group would be replaced by a carbonyl group, yielding 2-hydroxy-3-oxopropanoic acid. The stability of such an α-hydroxy-β-keto acid would be a key factor in its subsequent metabolic fate.

| Enzyme Class | Cofactor | Potential Substrate | Potential Product(s) |

| Aminotransferase (Transaminase) | Pyridoxal phosphate (PLP) | 3-Amino-2-hydroxypropanoic acid | 2-Hydroxy-3-oxopropanoic acid, Glutamate |

The biochemical fate of this compound is intrinsically linked to its initial hydrolysis to the corresponding amino acid. The subsequent enzymatic transformations of 3-amino-2-hydroxypropanoic acid would determine its metabolic pathway and ultimate breakdown products. The reactivity of α-hydroxy-β-amino acid derivatives suggests that these compounds can participate in a range of biochemical reactions, although specific enzymes responsible for the metabolism of this particular compound have not been characterized. acs.orgnih.gov

Derivatization and Analog Development of 3 Amino 2 Hydroxypropanamide Hydrochloride

Strategic Structural Modifications

Derivatization of the molecule's functional groups can enhance its properties, such as volatility for gas chromatography analysis or ionization efficiency for mass spectrometry. google.com The goal is often to replace active hydrogens on the amino, hydroxyl, and amide groups with nonpolar moieties to improve chromatographic behavior.

The primary amino group is a key site for derivatization due to its nucleophilic nature. A variety of reagents are employed to modify this group, often for analytical purposes or to prepare for further synthesis.

Acylation and Related Reactions: The amino group readily reacts with reagents like phenylisothiocyanate (PITC) to form phenylthiocarbamyl (PTC) derivatives, which are detectable by UV spectroscopy. usp.org Another common method involves reaction with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which yields stable, fluorescent urea (B33335) derivatives. usp.org

Fluorescent Labeling: For high-sensitivity detection, fluorescent tags are often attached to the amino group. Reagents such as o-phthalaldehyde (OPA), in conjunction with a thiol, react with primary amines to form highly fluorescent isoindole products. usp.org Similarly, 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) reacts with primary amino acids to create highly fluorescent products, typically requiring heat to facilitate the reaction. usp.org

Silylation: Silylation is a common technique to increase the volatility of amino acids for gas chromatography. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens on the amine with a nonpolar tert-butyl dimethylsilyl (TBDMS) group.

| Reagent | Abbreviation | Target Functional Group | Purpose of Derivatization | Citation |

|---|---|---|---|---|

| Phenylisothiocyanate | PITC | Amino | UV Detection | usp.org |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Amino | Fluorescence Detection | usp.org |

| o-Phthalaldehyde | OPA | Amino | Fluorescence Detection | usp.org |

| 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-F | Amino | Fluorescence Detection | usp.org |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Amino, Hydroxyl | GC-MS Analysis | |

| Dansyl chloride | DC | Amino, Hydroxyl | Fluorescence Detection | nih.gov |

The secondary hydroxyl group is another site for modification, although it is generally less nucleophilic than the primary amine.

Silylation: As with the amino group, silylation reagents like MTBSTFA can derivatize the hydroxyl group, replacing the active hydrogen with a TBDMS group.

Esterification: The hydroxyl group can be esterified using acyl chlorides or other activated carboxylic acids. For instance, dansyl chloride is often used for the derivatization of alcohol hydroxyl groups, leading to fluorescent products. nih.gov The reactivity of the hydroxyl group can be influenced by steric hindrance and reaction conditions. nih.gov In some cases, derivatization of phenolic hydroxyl groups occurs faster than that of α-amino groups, but the resulting products may be unstable and hydrolyze. google.com

The primary amide is the least reactive of the three functional groups. However, it can be modified under specific conditions.

Hydrolysis: The amide can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This resulting carboxylic acid can then be a handle for further reactions, such as coupling to amines using carbodiimide chemistry. thermofisher.com

Transamidation: Transglutaminase enzymes can catalyze the formation of stable amides by facilitating the reaction between cell-surface glutamine residues and a fluorescent or biotinylated aliphatic amine. thermofisher.com While this is a biological example, it illustrates the principle of amide modification.

Conversion to other functional groups: The amide group can be converted to other functionalities. For example, after hydrolysis to a carboxylic acid, it can be converted to an aliphatic amine by coupling with a half-protected diamine followed by deprotection. thermofisher.com

Synthesis of Beta-Hydroxy-Alpha-Amino Acid Derivatives

Beta-hydroxy-alpha-amino acids are valuable compounds, serving as constituents of natural products and as important synthetic building blocks. nih.govresearchgate.net The scaffold of 3-Amino-2-hydroxypropanamide (B13316589) is a derivative of this structural class. The synthesis of these structures is often achieved through stereoselective reactions that create two adjacent stereocenters.

A key method for producing β-hydroxy α-amino acids is the asymmetric aldol (B89426) reaction of glycine Schiff bases. nih.gov This approach is effective because it assembles the 1,2-aminoalcohol functionality while simultaneously creating up to two vicinal stereogenic centers in a single step. nih.gov For example, Brønsted base catalysis has been used for the syn-selective direct aldol reaction of Schiff bases of glycine o-nitroanilide, yielding syn-β-hydroxy α-amino acids with high diastereo- and enantioselectivity. nih.gov Other strategies for synthesizing these derivatives include Sharpless asymmetric aminohydroxylation and diastereoselective alkylation of Garner aldehydes, though these methods may require multiple steps or expensive catalysts. researchgate.net

Design and Synthesis of Peptidomimetics Incorporating the Scaffold

Peptidomimetics are designed to mimic the structure and function of natural peptides while offering advantages such as improved stability against enzymatic degradation. upc.edu The design process often begins by identifying the key amino acid residues responsible for biological activity and then creating a scaffold that maintains the three-dimensional arrangement of these critical features. nih.gov

The 3-Amino-2-hydroxypropanamide scaffold, with its defined stereochemistry and functional groups, can serve as a constrained dipeptide surrogate. nih.gov Such scaffolds are valuable for mimicking secondary peptide structures like β-turns. For instance, the synthesis of hydroxypyrrolizidinones, which are constrained scaffolds of dipeptide mimics, has been reported to adopt dihedral angles consistent with a type II' β-turn. nih.gov By incorporating scaffolds like 3-Amino-2-hydroxypropanamide into a peptide sequence, it is possible to create hybrid molecules that are part peptide and part small molecule, potentially leading to improved pharmacokinetic properties. upc.edu The goal is to reduce the peptide's complexity while preserving the essential pharmacophore, thus reducing the entropic penalty upon binding to a target. nih.gov

Conjugation Chemistry with 3-Amino-2-hydroxypropanamide Hydrochloride

The functional groups of this compound make it suitable for conjugation to other molecules, including biopolymers, surfaces, or labels. The primary amine is readily available for forming amide bonds through nucleophilic displacement. google.com

Alternatively, the amide group of the scaffold can be hydrolyzed to a carboxylic acid. This carboxyl group can then be activated and coupled to amines in either aqueous or organic solutions. In aqueous media, water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are used to facilitate the coupling between the carboxylic acid and a primary amine. thermofisher.com The efficiency of this reaction can be enhanced by the inclusion of N-hydroxysulfosuccinimide. thermofisher.com This approach allows the 3-Amino-2-hydroxypropanamide scaffold to be covalently linked to other molecules, enabling its use as a building block in larger, more complex chemical structures.

Stereoselective Synthesis of Enantiopure Analogs

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the stereoselective synthesis of enantiopure analogs of 3-amino-2-hydroxypropanamide is crucial for identifying the most active stereoisomer and for developing more selective therapeutic agents. Various strategies have been employed to achieve high levels of stereocontrol in the synthesis of β-hydroxy-α-amino amides and related structures. These methods can be broadly categorized into chiral pool synthesis, asymmetric catalysis, and enzymatic resolutions.

Asymmetric Catalysis:

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral amino alcohols. One notable approach involves the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, the asymmetric aldol reaction between glycine Schiff bases and aldehydes, catalyzed by zinc–ProPhenol complexes, has been shown to produce syn-β-hydroxy-α-amino esters with high diastereoselectivity and enantioselectivity acs.org. These esters can then be converted to the desired amides.

Another strategy employs the catalytic asymmetric preparation of enantioenriched β-hydroxy (E)-enamines. This method utilizes a catalyst derived from an enantioenriched amino alcohol to promote the enantioselective addition of β-amino alkenylzinc reagents to aldehydes, yielding β-hydroxy enamines with good to excellent enantioselectivity (54–98% ee) nih.govnih.gov. These intermediates can be further transformed into the target 1,3-amino alcohols.

The following table summarizes representative catalytic systems used in the asymmetric synthesis of precursors to enantiopure β-hydroxy-α-amino acid derivatives.

| Catalyst/Method | Substrates | Product Stereochemistry | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Zinc–ProPhenol Complex | Glycine Schiff bases and various aldehydes | syn | Good to excellent ee and dr | acs.org |

| Morpholino Isoborneol (MIB) derived catalyst | β-amino alkenylzinc reagents and aldehydes | - | 54–98% ee | nih.govnih.gov |

| Dicyclohexylboron triflate mediated anti-aldol reaction | Chiral N-acyloxazolidinone and an aldehyde | anti | >95:5 dr | |

| Rhodium-catalyzed asymmetric 1,4-addition | Arylboronic acids and α,β-unsaturated γ-lactams | - | High ee | mdpi.com |

Enzymatic Resolution:

Enzymatic resolution offers a green and highly selective alternative for obtaining enantiopure compounds. This technique utilizes enzymes, such as lipases and proteases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. Lipases, for example, have been successfully used in the kinetic resolution of racemic amino acid esters through selective hydrolysis nih.gov. Specifically, lipases like Pseudomonas lipase and Rhizopus lipase can selectively hydrolyze L-amino acid esters, leaving the D-amino acid ester unreacted nih.gov.

A direct enzymatic resolution of hydroxylated β-amino ester stereoisomers has been achieved through lipase-catalyzed enantioselective hydrolysis in organic media. Candida antarctica lipase B (CAL-B) has been shown to resolve these compounds with moderate to good enantiomeric excess values mdpi.com. The unreacted amino esters can then be isolated and converted to the desired enantiopure amides.

The table below provides examples of enzymes used in the resolution of amino acid derivatives.

| Enzyme | Substrate Type | Reaction Type | Selectivity | Reference |

| Pseudomonas lipase | Racemic amino acid esters | Hydrolysis | L-selective | nih.gov |

| Rhizopus lipase | Racemic amino acid esters | Hydrolysis | L-selective | nih.gov |

| Porcine pancrease lipase | Racemic amino acid esters | Hydrolysis | L-selective | nih.gov |

| Candida antarctica lipase B (CAL-B) | Hydroxylated β-amino esters | Enantioselective hydrolysis | Moderate to good | mdpi.com |

| α-Chymotrypsin | Amino acid esters | Hydrolysis | - | nih.gov |

| Subtilisin | Amino acid esters | Hydrolysis | - | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity scienceforecastoa.commdpi.com. These models are invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that govern biological response. For the derivatives of 3-amino-2-hydroxypropanamide, QSAR studies can provide insights into the key structural requirements for their desired biological effect.

Descriptor-Based QSAR Models:

In a typical QSAR study, the chemical structures of a series of analogs are represented by a set of numerical descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological, among others. Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms, are then used to develop a mathematical equation that correlates these descriptors with the observed biological activity nih.gov.

For instance, a QSAR study on a series of hydroxamic acid-based histone deacetylase (HDAC) inhibitors, which share the hydroxamic acid functional group with potential analogs of 3-amino-2-hydroxypropanamide, identified several key descriptors. A study using Density Functional Theory (DFT) derived quantum chemical descriptors found that the dipole moment (μ), the C=O bond length, and the O=C-N and H-N-O valence angles were significant in predicting the inhibitory concentration journalirjpac.com. The resulting nonlinear regression model showed good predictability with a high correlation coefficient (R² = 0.967) journalirjpac.com.

3D-QSAR and Field-Based Approaches:

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional arrangement of atoms and the associated steric and electrostatic fields. These methods require the alignment of the molecules in the dataset and can provide a more detailed understanding of the structure-activity relationship in the form of contour maps. These maps highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity.

A 3D-QSAR study on HDAC2 inhibitors, for example, revealed that the presence of bulky groups at the active site rim and an aromatic ring within a hydrophobic channel enhanced inhibitory activity latakia-univ.edu.sy. Such insights are instrumental in the rational design of new, more potent analogs.

The following table presents a summary of descriptors and statistical parameters from representative QSAR studies on related compound classes.

| Compound Class | Key Descriptors | Statistical Method | R² | Q² (Cross-validated R²) | Reference |

| Hydroxamic Acids (HDAC inhibitors) | Dipole moment (μ), bond lengths (d(C=O)), valence angles (α°(O=C-N), α°(H-N-O)) | Nonlinear Regression | 0.967 | - | journalirjpac.com |

| Hydroxamic Acid Derivatives (Antiulcer) | Various 2D and 3D descriptors selected by Genetic Function Algorithms | Multiple Linear Regression | 0.9989 | 0.9948 | scispace.com |

| Beta-amino carbonyl compounds | LUMO energy, Mulliken charge, ClogP, H-bond acceptors, heat of formation | Linear Regression | - | - | uobasrah.edu.iq |

| Amide Derivatives (Xanthine oxidase inhibitors) | Descriptors selected by heuristic method and XGBoost | Support Vector Regression | 0.97 (training), 0.95 (test) | 0.96 | nih.gov |

These QSAR studies, by elucidating the relationship between molecular properties and biological function, provide a rational framework for the derivatization and analog development of this compound, guiding the synthesis of new compounds with improved therapeutic potential.

Advanced Spectroscopic and Chromatographic Characterization of 3 Amino 2 Hydroxypropanamide Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Amino-2-hydroxypropanamide (B13316589) hydrochloride. ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Amino-2-hydroxypropanamide hydrochloride would exhibit distinct signals corresponding to the protons of the aminomethylene (-CH₂-NH₃⁺), the hydroxymethine (-CH-OH), and the amide (-CONH₂) groups. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent electronegative oxygen and nitrogen atoms. In a typical deuterium (B1214612) oxide (D₂O) solvent, the protons of the amine and hydroxyl groups may exchange with deuterium, potentially simplifying the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing three distinct signals for the three carbon atoms in the propanamide backbone. The carbonyl carbon of the amide group is characteristically deshielded and appears at the lowest field (highest ppm value). The carbons bonded to the hydroxyl and amino groups are also shifted downfield relative to a simple alkane chain.

The following table represents predicted chemical shifts based on the analysis of similar structures and standard chemical shift increments. Actual experimental values may vary based on solvent and concentration.

| Atom | Predicted ¹H NMR Data (in D₂O) | Predicted ¹³C NMR Data (in D₂O) |

| C1 (-CH₂-NH₃⁺) | ~3.2 - 3.4 ppm (multiplet) | ~45 - 50 ppm |

| C2 (-CH-OH) | ~4.0 - 4.2 ppm (multiplet) | ~70 - 75 ppm |

| C3 (-CONH₂) | Amide protons exchangeable | ~175 - 180 ppm |

| -OH | Exchangeable with D₂O | - |

| -NH₃⁺ | Exchangeable with D₂O | - |

| -CONH₂ | Exchangeable with D₂O | - |

Mass Spectrometry Techniques (LC-MS, GC-MS, MALDI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common MS technique for analyzing polar, non-volatile compounds like this compound. Using electrospray ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion would likely show characteristic fragmentation patterns, including the neutral loss of water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavage of the carbon-carbon bonds. A common fragmentation pathway for amino acids involves the loss of the carboxylic acid group (or in this case, the amide group functionality). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of 3-Amino-2-hydroxypropanamide by GC-MS would require prior derivatization to increase its volatility and thermal stability. Common derivatization agents convert the polar amine and hydroxyl groups into less polar esters or silyl (B83357) ethers.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): MALDI-MS is another soft ionization technique suitable for this compound, particularly for rapid analysis without the need for chromatographic separation.

| Ion | Description | Predicted m/z |

| [M+H]⁺ | Protonated Molecule | 105.066 |

| [M+Na]⁺ | Sodium Adduct | 127.048 |

| [M+H-H₂O]⁺ | Loss of Water | 87.055 |

| [M+H-NH₃]⁺ | Loss of Ammonia | 88.039 |

| [M-COOH]⁺ | Decarboxylation Fragment | Not applicable (Amide) |

| [M+H-CONH₂]⁺ | Loss of Amide Group | 61.060 |

High-Resolution Chromatographic Separations

Chromatographic methods are fundamental for separating this compound from impurities, starting materials, and its own enantiomers.

Due to its high polarity, 3-Amino-2-hydroxypropanamide is not well-retained on traditional reversed-phase columns (e.g., C18). Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode for the analysis of such polar compounds. nih.govhalocolumns.comuva.nlwaters.comhplc.eu HILIC utilizes a polar stationary phase (such as silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. uva.nl The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing good retention for polar molecules. UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. uva.nl

| Parameter | Typical HILIC Conditions |

| Column | BEH Amide, ZIC-HILIC |

| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |

| Mobile Phase B | Water with 0.1% Formic Acid and Ammonium (B1175870) Formate buffer |

| Gradient | Start with high %A, gradually increase %B |

| Detection | Mass Spectrometry (ESI-MS), Evaporative Light Scattering (ELSD) |

As 3-Amino-2-hydroxypropanamide possesses a chiral center at the C2 position, separating its enantiomers is crucial. Chiral chromatography is the primary method to achieve this.

Direct Chiral HPLC: This is the most common approach, using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. For a polar molecule like this, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin or vancomycin-based columns) or polysaccharide derivatives are often effective. These columns can operate in polar organic or reversed-phase modes.

Indirect Chiral HPLC: This method involves derivatizing the racemic mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). oup.comakjournals.com

Chiral Gas Chromatography (GC): Similar to standard GC-MS, this would require derivatization of the enantiomers before injection onto a chiral GC column.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The spectrum of this compound would show distinct bands corresponding to the O-H, N-H, C=O, and C-N bonds. The amide group gives rise to several characteristic bands, including the Amide I (primarily C=O stretch) and Amide II (N-H bend and C-N stretch) bands. acs.orgnih.govleibniz-fli.de

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | O-H stretch (alcohol) | Hydroxyl (-OH) |

| 3300 - 3100 | N-H stretch (amide & amine salt) | Amide (-CONH₂) & Ammonium (-NH₃⁺) |

| ~1680 - 1640 | C=O stretch (Amide I) | Primary Amide (-CONH₂) |

| ~1650 - 1580 | N-H bend (Amide II) | Primary Amide (-CONH₂) |

| ~1600 | N-H bend (asymmetric) | Ammonium (-NH₃⁺) |

| ~1500 | N-H bend (symmetric) | Ammonium (-NH₃⁺) |

| 1300 - 1000 | C-O stretch | Alcohol (-C-O) |

Other Advanced Analytical Methodologies

Beyond the core techniques, other advanced methods can provide valuable analytical information.

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique well-suited for charged, small molecules. creative-proteomics.comoup.comnih.govacs.org As this compound is positively charged in acidic buffers, it can be readily analyzed by CE. acs.org This technique offers very high resolution, requires minimal sample volume, and can be coupled with mass spectrometry (CE-MS) for highly sensitive and selective analysis. creative-proteomics.comnih.govacs.org Chiral separations can also be achieved in CE by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte. creative-proteomics.comacs.org

Computational Chemistry and Theoretical Investigations of 3 Amino 2 Hydroxypropanamide Hydrochloride

Molecular Geometry Optimization

The foundational step in most computational chemistry studies is the optimization of the molecule's geometry. This process involves finding the arrangement of atoms in three-dimensional space that corresponds to the lowest energy state, often referred to as the equilibrium geometry. For 3-Amino-2-hydroxypropanamide (B13316589) hydrochloride, this would involve determining the most stable bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for geometry optimization. jst.org.in A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to solve the Schrödinger equation for the molecule. jst.org.injst.org.in The output of such a calculation provides a detailed picture of the molecule's three-dimensional structure. For a related compound, 2-chloro-N-(p-tolyl)propanamide, DFT calculations have been used to determine its optimized parameters. jst.org.in A similar approach for 3-Amino-2-hydroxypropanamide hydrochloride would yield a set of coordinates for each atom, from which intramolecular distances and angles can be calculated.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C1-C2 | 1.53 Å |

| C2-O1 | 1.42 Å | |

| C2-C3 | 1.52 Å | |

| C3-N1 | 1.47 Å | |

| C1=O2 | 1.23 Å | |

| C1-N2 | 1.34 Å | |

| Bond Angle | O2-C1-N2 | 123° |

| C2-C1-O2 | 120° | |

| C1-C2-O1 | 109.5° | |

| C1-C2-C3 | 110° | |

| Dihedral Angle | H-O1-C2-C1 | 180° |

Note: The data in this table is illustrative and represents the type of information obtained from a molecular geometry optimization calculation. Actual values would require a specific DFT calculation for this compound.

Molecular Docking Studies of Related Compounds and Their Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery for understanding how a ligand, such as a derivative of 3-Amino-2-hydroxypropanamide, might interact with a biological target, typically a protein or enzyme. mdpi.com

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score. mjpms.in For instance, in studies of other amino acid derivatives, molecular docking has been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of an enzyme. mjpms.in

Conformational Analysis and Energetics

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is crucial as the biological activity of a molecule can be dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

Computational methods can be used to systematically rotate bonds and calculate the energy of each resulting conformer. The results are often visualized in a Ramachandran-like plot or a potential energy surface, which shows the energy as a function of one or more dihedral angles. Studies on small peptides and amides have shown that even subtle orbital interactions can lead to a strong preference for certain conformations. ic.ac.ukacs.org For this compound, the rotation around the C1-C2, C2-C3, and C-N bonds would be of particular interest to understand its conformational landscape.

Quantum Chemical Calculations

Beyond geometry optimization, quantum chemical calculations can elucidate a range of electronic properties that are fundamental to a molecule's reactivity and interactions. These calculations provide insights into the distribution of electrons within the molecule and its behavior in chemical reactions.

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. jst.org.in

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions. nih.gov

Global Reactivity Descriptors: Parameters such as chemical potential, global hardness, and global softness can be calculated to provide a quantitative measure of the molecule's reactivity. jst.org.in

For a related compound, 2-chloro-N-(p-tolyl)propanamide, quantum chemical calculations using DFT have been performed to determine these properties and predict its reactive sites. jst.org.in A similar analysis for this compound would provide valuable information about its electronic structure and reactivity.

Table 2: Hypothetical Quantum Chemical Properties of this compound (Illustrative)

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Electron-donating ability |

| LUMO Energy | -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.0 eV | Chemical stability and reactivity |

| Dipole Moment | 4.5 D | Polarity and intermolecular interactions |

| Global Hardness | 3.5 eV | Resistance to change in electron distribution |

Note: The data in this table is for illustrative purposes and represents the type of information obtained from quantum chemical calculations. Actual values would require specific calculations for this compound.

Predictive Modeling for Chemical Reactivity

Predictive modeling in chemistry uses computational algorithms to forecast the outcome of chemical reactions or the properties of molecules. These models are often built using data from a large number of known reactions or compounds and can be used to predict the reactivity of new molecules.

For a molecule like this compound, predictive models could be used to assess its stability under different conditions or its propensity to undergo specific types of reactions. For example, models have been developed to predict the oxidative degradation rates of amines based on their chemical structure. nih.gov Such models could potentially be adapted to predict the stability of the amino group in this compound.

Furthermore, machine learning and deep learning models are increasingly being used to predict the products of chemical reactions with high accuracy. mdpi.com By inputting the structure of this compound and potential reactants into such a model, it may be possible to predict the likely products of a given reaction, aiding in the design of synthetic routes or the understanding of its metabolic fate.

Applications of 3 Amino 2 Hydroxypropanamide Hydrochloride As a Research Tool and Intermediate

Role in Complex Organic Synthesis

In the realm of complex organic synthesis, small, functionalized molecules like 3-Amino-2-hydroxypropanamide (B13316589) hydrochloride serve as valuable building blocks. The presence of three distinct functional groups—an amine, a hydroxyl group, and an amide—within a simple three-carbon backbone provides multiple points for chemical modification. This trifunctional nature allows for the stepwise and controlled introduction of new functionalities, making it a potentially versatile precursor for more elaborate molecular architectures.

For instance, the primary amine can undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce diverse substituents. The hydroxyl group can be protected, activated for nucleophilic substitution, or oxidized to a ketone. The amide functionality, while generally less reactive, can be hydrolyzed under forcing conditions or participate in specific cyclization reactions. The hydrochloride salt form ensures stability and enhances solubility in polar solvents, which can be advantageous in certain reaction conditions. While specific examples of its use in the total synthesis of complex natural products are not readily found in the literature, its structural features are analogous to other small amino alcohols and amides that are frequently employed in the construction of intricate molecular frameworks.

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chiral molecules, which are non-superimposable on their mirror images, are of paramount importance in medicinal chemistry and materials science. 3-Amino-2-hydroxypropanamide hydrochloride possesses a stereocenter at the second carbon atom, making it a chiral molecule. When obtained in an enantiomerically pure form (either the (R) or (S) enantiomer), it can be utilized as a chiral building block in asymmetric synthesis.

The primary application in this context would be to introduce a specific stereochemistry into a target molecule. The predefined stereocenter of the building block can influence the stereochemical outcome of subsequent reactions, a process known as substrate-controlled stereoselection. This is a powerful strategy for the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds. For example, the amino and hydroxyl groups can be used to direct the approach of reagents in subsequent transformations, leading to the formation of new stereocenters with high diastereoselectivity. Although specific, documented examples of the use of enantiopure this compound in asymmetric synthesis are scarce, the principles of chiral pool synthesis strongly support its potential in this area. nbinno.com

Biochemical Reagent and Precursor in Peptide Chemistry

In the field of peptide chemistry, amino acids and their derivatives are the fundamental units for the synthesis of peptides and proteins. bachem.com this compound can be considered a non-proteinogenic amino acid analogue. Its structure, featuring an amino group and a propanamide backbone, makes it a potential candidate for incorporation into peptide chains to create peptidomimetics.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. The incorporation of a residue derived from 3-Amino-2-hydroxypropanamide would introduce a hydroxyl group into the peptide backbone, which could influence the conformational properties of the resulting peptidomimetic and provide a site for further functionalization. The amide at the terminus, as opposed to a carboxylic acid, would also alter the chemical properties of the C-terminus. While the direct use of this specific compound in peptide synthesis is not widely reported, the synthesis of peptides containing N-hydroxy amino acids and other modified building blocks is an active area of research. rsc.org

Scaffold for the Rational Design of Enzyme Modulators

The design of molecules that can selectively bind to and modulate the activity of enzymes is a central focus of drug discovery. The structural features of this compound make it an interesting scaffold for the rational design of enzyme inhibitors. The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating interactions with the active site of an enzyme.

Research on analogous compounds supports this potential application. For instance, studies on 3-amino-2-hydroxy-propionaldehydes and 3-amino-1-hydroxy-propan-2-one derivatives have shown them to be inhibitors of metallo-aminopeptidases. nih.gov These compounds are thought to chelate the metal ion in the enzyme's active site. Given the structural similarity, it is plausible that this compound could be used as a starting point for the development of inhibitors for various enzymes, particularly those that recognize small, polar substrates. Additionally, a related compound, 2-amino-3-chloro-N-hydroxypropanamide, has been investigated as a potential inhibitor of GABA transaminase.

Table 1: Research Findings on Analogs as Enzyme Modulators

| Analogous Compound | Target Enzyme | Key Findings |

|---|---|---|

| 3-Amino-2-hydroxy-propionaldehydes | Metallo-aminopeptidases | Micromolar inhibitors, proposed to chelate the active site metal ion. nih.gov |

| 3-Amino-1-hydroxy-propan-2-ones | Metallo-aminopeptidases | Exhibit micromolar affinities, with selectivity for certain aminopeptidases. nih.gov |

| 2-Amino-3-chloro-N-hydroxypropanamide | GABA transaminase | Potential as an inhibitor, which could have therapeutic implications. |

Precursor for Advanced Pharmaceutical Intermediates

The synthesis of active pharmaceutical ingredients (APIs) often involves the use of specialized chemical building blocks known as advanced pharmaceutical intermediates. These intermediates are incorporated into the final drug structure and play a crucial role in determining its pharmacological properties. The versatile functionality of this compound makes it a potential precursor for such intermediates.

For example, a structurally similar compound, 2-amino-3-chloro-N-hydroxy-propanamide, is known to be an intermediate in the preparation of the antibiotic Cycloserine. scbt.com This suggests that this compound could be chemically modified to serve as a precursor for other bioactive molecules. Furthermore, the synthesis of 3-amino-2-hydroxyacetophenone has been highlighted as a key step in the production of certain anti-asthmatic drugs, underscoring the importance of this class of compounds in medicinal chemistry. patsnap.comgoogle.com The chemical handles present in this compound provide the opportunity for its conversion into a wide range of more complex structures that could be valuable in the synthesis of new therapeutic agents.

Ligand in Coordination Chemistry Research

The study of how metal ions interact with organic molecules, known as coordination chemistry, is a fundamental area of chemical research with applications in catalysis, materials science, and bioinorganic chemistry. Molecules containing donor atoms such as nitrogen and oxygen can act as ligands, binding to metal centers to form coordination complexes. wikipedia.org

This compound possesses both an amino group and a hydroxyl group, both of which can coordinate to metal ions. The amide group can also potentially participate in metal binding. This makes it a potential bidentate or even tridentate ligand. The coordination of similar amino alcohols to metal ions like zinc(II) has been studied, revealing different binding modes depending on the specific ligand and reaction conditions. Research on the coordination chemistry of bis(amino amide) ligands with copper(II) has also been reported, demonstrating the ability of the amide group to participate in complex formation. researchgate.net While specific studies on the coordination complexes of this compound are not prevalent, its structural features suggest that it could form stable complexes with a variety of transition metals, making it a target for future research in this field.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes

The future of synthesizing 3-Amino-2-hydroxypropanamide (B13316589) hydrochloride and related β-amino-α-hydroxy amides lies in the development of more efficient, atom-economical, and stereoselective methodologies. Current research trends point towards moving beyond traditional multi-step procedures, which often involve stoichiometric reagents and protecting group manipulations, to more elegant catalytic solutions.

Key emerging strategies include:

Catalytic Asymmetric Aldol (B89426) Reactions: The direct catalytic asymmetric aldol reaction is a powerful tool for constructing the β-hydroxy-α-amino acid framework in a single step, creating two adjacent stereocenters with high control. nih.govresearchgate.net Future work will likely focus on adapting and optimizing catalysts, such as chiral N,N'-dioxide-nickel(II) complexes or Brønsted bases, for substrates relevant to the synthesis of 3-Amino-2-hydroxypropanamide. nih.govnih.gov The goal is to achieve high yields and excellent diastereo- and enantioselectivity under mild, air-tolerant conditions. nih.gov

Enzymatic and Biocatalytic Methods: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, such as aldolases and transaminases, in multi-enzyme cascades could enable the stereoselective synthesis of amino-diols and their derivatives from simple prochiral starting materials. nih.gov This approach avoids the need for intermediate isolation and purification, streamlining the production process.

Novel Bond-Forming Strategies: Research into unconventional synthetic pathways, such as the palladium-catalyzed cleavage of 3-substituted-4-arylazetidin-2-ones, presents new opportunities for creating α-hydroxy amides. researchgate.net Exploring such routes could lead to the discovery of entirely new and efficient methods for assembling the core structure of 3-Amino-2-hydroxypropanamide.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Aldol Reaction | High stereoselectivity, atom economy, single-step C-C bond formation. | Development of robust and selective catalysts (metal-based or organocatalysts). |

| Biocatalytic Routes | High enantioselectivity, mild reaction conditions, environmentally benign. | Enzyme discovery (e.g., metagenomic screening) and engineering for substrate specificity. |

| Novel Heterocycle Ring-Opening | Access to unique precursors, potential for diverse functionalization. | Exploration of new ring systems and catalysts for selective bond cleavage. |

Expanding the Scope of Derivatization and Analog Libraries

3-Amino-2-hydroxypropanamide hydrochloride possesses three key functional groups—a primary amine, a secondary alcohol, and a primary amide—that serve as versatile handles for chemical modification. Future research will heavily focus on leveraging these sites to generate libraries of novel analogs for screening in medicinal chemistry, material science, and chemical biology.

The primary derivatization strategies will likely involve:

N-Functionalization: The primary amino group can be readily modified through acylation, alkylation, sulfonylation, or reaction with isocyanates and isothiocyanates to produce a wide array of substituted amides, ureas, and thioureas.

O-Functionalization: The hydroxyl group can be esterified or etherified to introduce new functionalities, altering the compound's polarity, solubility, and biological activity.

Amide Modification: While less common, the amide N-H bond can also be a site for substitution, leading to secondary amide derivatives.

The systematic derivatization of this scaffold will enable the exploration of structure-activity relationships (SAR) and the development of molecules with tailored properties. The use of related α-hydroxy-β-amino acid derivatives as core structures in HIV-1 protease inhibitors highlights the potential of such analog libraries in drug discovery. nih.gov

| Derivatization Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| Primary Amine (-NH₂) | Acylation | Acid chlorides, Anhydrides | Amide |

| Primary Amine (-NH₂) | Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine |

| Hydroxyl (-OH) | Esterification | Acid chlorides, Carboxylic acids | Ester |

| Hydroxyl (-OH) | Etherification | Alkyl halides | Ether |

Advancements in Stereochemical Control and Analysis

Given that the biological activity of chiral molecules is often enantiomer-dependent, achieving precise control over stereochemistry during synthesis and developing robust analytical methods for its verification are paramount. The C2 position of 3-Amino-2-hydroxypropanamide is a chiral center, making stereochemistry a critical aspect of its future research.

Advances in Synthesis: Future synthetic efforts will be intrinsically linked to stereoselective methods. The development of new chiral catalysts and auxiliaries will be essential for producing single-enantiomer this compound efficiently, eliminating the need for costly chiral resolution steps. researchgate.net Strategies like asymmetric hydrogenation of enamines or enzymatic resolutions will complement asymmetric C-C bond-forming reactions to provide a comprehensive toolbox for stereocontrolled synthesis. nih.govnih.gov

Advances in Analysis: The separation and quantification of enantiomers will benefit from emerging analytical techniques.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), such as those based on polysaccharide phenylcarbamates, will continue to be a primary tool. yakhak.org Future developments will focus on new CSPs with broader applicability and higher separation efficiency.

Capillary Electrophoresis (CE): CE is a powerful technique that requires minimal sample and offers high resolution. The use of chiral selectors, such as cyclodextrins, added to the running buffer allows for the effective separation of amino acid enantiomers. nih.govresearchgate.net

Indirect Methods and Mass Spectrometry: Derivatization of the analyte with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column is a well-established and powerful technique. nih.gov The coupling of these separation methods with mass spectrometry, particularly with advanced techniques like trapped ion mobility-mass spectrometry, promises to deliver fast, highly sensitive, and fully automated chiral analysis.

Deeper Insight into Reaction Mechanisms via Advanced Computational Studies

A deeper, molecular-level understanding of reaction mechanisms is essential for the rational design of more efficient catalysts and synthetic routes. Advanced computational chemistry, particularly Density Functional Theory (DFT), is set to play a pivotal role in this endeavor.

Future computational studies on 3-Amino-2-hydroxypropanamide will likely focus on:

Elucidating Synthetic Pathways: DFT calculations can be used to model the entire reaction coordinate for key synthetic steps, such as amide bond formation or catalytic aldol additions. nih.govrsc.org By calculating the energies of reactants, transition states, and products, researchers can identify the rate-determining step, understand the role of the catalyst, and predict the effects of substrate or reagent modifications. researchgate.netresearchgate.net

Predicting Reactivity and Selectivity: Global and local reactivity descriptors derived from DFT can predict the most reactive sites on a molecule, guiding derivatization strategies. nih.gov For stereoselective reactions, computational modeling can explain the origin of enantioselectivity by analyzing the transition state structures of competing pathways.

Characterizing Molecular Properties: DFT is a reliable method for predicting spectroscopic properties (e.g., IR, NMR), which can aid in the structural characterization of new derivatives. nih.govresearchgate.net This synergy between theoretical prediction and experimental results accelerates the research cycle. The use of established methods like the B3LYP functional with appropriate basis sets allows for accurate prediction of molecular structures and properties. scirp.org

Exploration of New Material Science Applications

The unique combination of functional groups (amine, hydroxyl, amide) makes this compound an attractive monomer or cross-linker for the creation of advanced functional materials. This area represents a significant growth direction for the compound beyond its role as a synthetic intermediate.